

An In-depth Technical Guide to the Chemical Structure of Decacene

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Compound of Interest

Compound Name: Decacene

Cat. No.: B14694769

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Introduction

Decacene is a higher-order polycyclic aromatic hydrocarbon (PAH) composed of ten linearly fused benzene rings. As a member of the acene family, it represents a one-dimensional nanostructure of sp^2 -hybridized carbon atoms. The extended π -conjugation in **decacene** gives rise to unique electronic properties that are of significant interest in the fields of materials science and organic electronics. However, its high reactivity and inherent instability make its synthesis and characterization exceptionally challenging. This guide provides a comprehensive overview of the chemical structure of **decacene**, including its synthesis, characterization, and theoretical structural parameters.

Chemical and Physical Properties

Decacene is a planar molecule with the chemical formula $C_{42}H_{24}$. Due to its extended conjugated system, it exhibits a small HOMO-LUMO gap, which is a characteristic feature of larger acenes. This small energy gap is responsible for both its interesting electronic properties and its high reactivity, particularly towards oxidation and dimerization. Theoretical studies suggest that longer acenes, including **decacene**, may exhibit significant open-shell biradical character in their ground state.

Property	Value	Reference
Molecular Formula	C ₄₂ H ₂₄	--INVALID-LINK--
Molecular Weight	528.6 g/mol	--INVALID-LINK--
IUPAC Name	decacyclo[20.20.0.0 ^{3,20} .0 ^{5,18} .0 ^{7,16} .0 ^{9,14} .0 ^{24,41} .0 ^{26,39} .0 ^{28,37} .0 ^{30,35}]dotetraconta-1(42),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40-henicosane	--INVALID-LINK--
CAS Number	24540-30-5	--INVALID-LINK--

Molecular Structure

The structure of **decacene** consists of ten benzene rings fused in a linear fashion. Due to the high instability of **decacene**, obtaining experimental structural data, such as from X-ray crystallography, is extremely challenging. Therefore, our understanding of its precise bond lengths and angles relies heavily on computational methods like Density Functional Theory (DFT).

DFT calculations reveal a pattern of bond length alternation along the carbon skeleton, which is characteristic of polyacenes. The C-C bonds oriented perpendicular to the long axis of the molecule are generally shorter than those oriented parallel to it. This alternation is a consequence of the electronic structure and is a key feature of its aromaticity.

Below is a diagram illustrating the chemical structure of **decacene**.

Caption: The chemical structure of **decacene** (C₄₂H₂₄).

Experimental Protocols

The extreme reactivity of **decacene** precludes its synthesis and isolation using conventional solution-phase chemistry. The most successful approach to date is on-surface synthesis, where the final, highly reactive molecule is generated on an inert substrate under ultra-high vacuum

(UHV) conditions. This method prevents intermolecular reactions and allows for the characterization of individual molecules.

I. Synthesis of Decacene Precursors

The first stage involves the solution-phase synthesis of a stable precursor molecule. These precursors are designed to be stable under ambient conditions and can be sublimated onto a surface in a UHV chamber. Two main types of precursors have been utilized for the synthesis of higher acenes:

- Epoxy-acenes: These precursors contain one or more epoxide groups that bridge the benzene rings.
- Hydro-acenes: These are partially saturated acenes that can be dehydrogenated to form the final acene.

The synthesis of these precursors typically involves multiple steps, including Diels-Alder reactions to build the polycyclic framework. For example, the synthesis of a tetraepoxy-**decacene** precursor can be achieved through a series of [4+2] cycloaddition reactions.

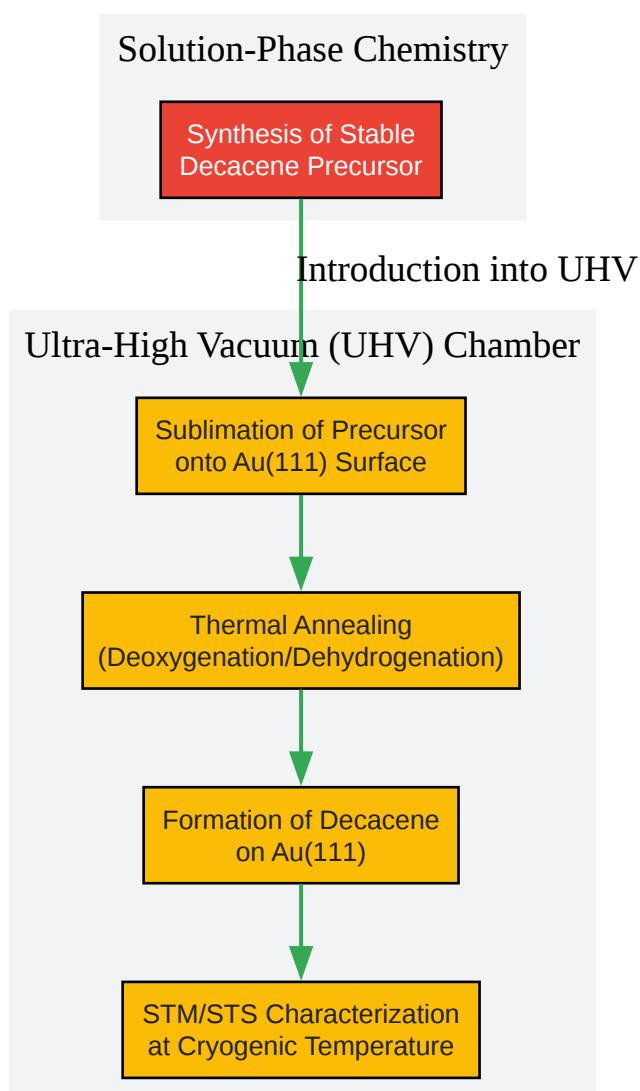
II. On-Surface Synthesis and Characterization of Decacene

The on-surface synthesis of **decacene** is performed in a UHV system equipped with a scanning tunneling microscope (STM).

- Substrate Preparation: A single-crystal Au(111) surface is cleaned by cycles of argon ion sputtering and annealing to create a clean, atomically flat surface.
- Precursor Deposition: The stable **decacene** precursor is sublimated from a Knudsen cell onto the clean Au(111) surface, which is held at a low temperature (e.g., 140 K) to prevent premature reactions.
- On-Surface Reaction: The generation of **decacene** from the precursor is induced by thermal annealing. For instance, a tetrahydroacene precursor can be dehydrogenated by annealing the substrate to around 520 K for a short period (e.g., 10 minutes). Alternatively, for epoxy-acene precursors, a similar annealing step induces deoxygenation.

- Characterization: The resulting **decacene** molecules are then characterized in situ at cryogenic temperatures (e.g., 4 K) using STM and scanning tunneling spectroscopy (STS).
 - STM: Provides real-space images of the individual **decacene** molecules on the surface, confirming their linear structure.
 - STS: Measures the local density of electronic states, allowing for the determination of the HOMO-LUMO gap and providing insights into the electronic properties of the molecule.

The following diagram illustrates the workflow for the on-surface synthesis of **decacene**.



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Caption: Workflow for the on-surface synthesis of **decacene**.

Conclusion

Decacene stands as a significant molecule at the frontier of organic materials chemistry. While its instability has long been a barrier to its study, the development of on-surface synthesis techniques has enabled its generation and characterization at the single-molecule level. This has provided invaluable experimental data to complement theoretical predictions of its electronic structure. Future research in this area will likely focus on developing strategies to enhance the stability of **decacene** and other large acenes, potentially through chemical modification or encapsulation, to unlock their potential for applications in next-generation electronic devices.

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